molecular formula C18H14BrN3O6 B2730613 1-(4-Trifluoromethylphenyl)allylamine CAS No. 1159883-01-8

1-(4-Trifluoromethylphenyl)allylamine

Cat. No.: B2730613
CAS No.: 1159883-01-8
M. Wt: 448.229
InChI Key: GGHORZCINPCAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the asymmetric synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine was achieved through ω-transaminase-mediated reactions . The ω-transaminase derived from Vitreoscilla stercoraria DSM 513 was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .


Molecular Structure Analysis

The molecular formula of 1-(4-Trifluoromethylphenyl)allylamine is C10H10F3N . The molecular weight is 201.19 .

Safety and Hazards

The safety data sheet for a related compound, 1-[4-(Trifluoromethyl)phenyl]ethanol, recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation .

Future Directions

The use of ω-transaminase in the bioconversion of bulky ketones to chiral amines, as demonstrated in the synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, suggests potential future applications in bioprocesses .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLJBHRAVBSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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